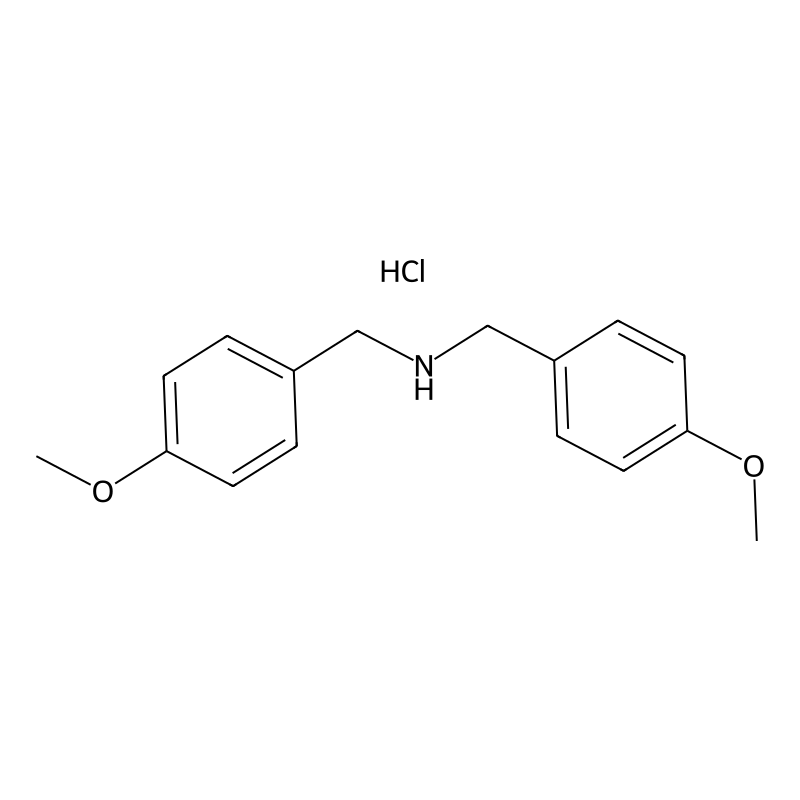Bis(4-methoxybenzyl)amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bis(4-methoxybenzyl)amine hydrochloride is the hydrochloride salt of bis(4-methoxybenzyl)amine. Its molecular formula is C₁₆H₂₀ClN₁O₂, with a molecular weight of 299.79 g/mol . This compound features two methoxybenzyl groups attached to a central amine, which contributes to its unique properties. It is characterized by its high solubility in organic solvents and moderate solubility in water .
Organic Synthesis
Bis-MBA finds use as a bifunctional linker molecule in organic synthesis. The presence of the amine group (NH2) and the methoxybenzyl groups (CH3O-C6H4-CH2-) allows Bis-MBA to participate in various coupling reactions to create desired complex molecules. For instance, a study describes its use in the synthesis of macrocyclic polyethers [].
Medicinal Chemistry
Bis-MBA serves as a building block for the synthesis of molecules with potential medicinal applications. Researchers have explored its use in creating novel scaffolds for drugs targeting various diseases [].
- N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
- Acylation: The amine can be acylated to form amides.
- Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to the ortho and para positions on the aromatic rings.
These reactions are significant for modifying the compound's structure to enhance its biological or chemical properties.
Bis(4-methoxybenzyl)amine hydrochloride exhibits notable biological activities:
- CYP Inhibition: It is identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, which are involved in drug metabolism .
- Toxicity: The compound has been classified as harmful if swallowed and may cause skin irritation .
These properties suggest potential implications in pharmacology and toxicology.
Several synthesis methods have been reported for bis(4-methoxybenzyl)amine hydrochloride:
- Direct Amine Formation: Reacting 4-methoxybenzyl chloride with ammonia or an amine source under controlled conditions.
- Reductive Amination: Utilizing aldehydes or ketones with 4-methoxybenzylamine in the presence of reducing agents such as sodium cyanoborohydride.
- Salt Formation: The hydrochloride form can be obtained by treating bis(4-methoxybenzyl)amine with hydrochloric acid.
These methods allow for the production of high-purity compounds suitable for research and application.
Bis(4-methoxybenzyl)amine hydrochloride has several applications:
- Pharmaceutical Development: Its role as a cytochrome P450 inhibitor makes it a candidate for drug development targeting metabolic pathways.
- Chemical Research: Used as an intermediate in organic synthesis and material science.
- Biological Studies: Investigated for its effects on enzyme activity and potential therapeutic applications.
Several compounds share structural similarities with bis(4-methoxybenzyl)amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Bis(4-methoxybenzyl)amine | 17061-62-0 | 1.00 |
| 1-(3-Methoxyphenyl)-N-methylmethanamine | 41789-95-1 | 0.95 |
| N,N-Dimethyl-4-methoxybenzylamine | 140715-61-3 | 0.98 |
Uniqueness
Bis(4-methoxybenzyl)amine hydrochloride stands out due to its dual methoxybenzyl structure, which enhances its lipophilicity and potential bioactivity compared to other similar compounds. Its specific inhibitory activity on cytochrome P450 enzymes also differentiates it from many related amines.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








